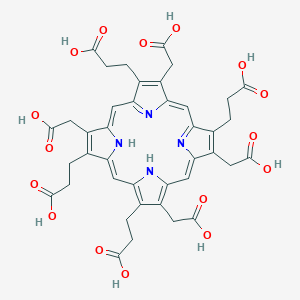

uroporphyrin III

Description

Properties

CAS No. |

18273-06-8 |

|---|---|

Molecular Formula |

C40H38N4O16 |

Molecular Weight |

830.7 g/mol |

IUPAC Name |

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

PMCXJBQHQIFCOG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |

Canonical SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |

Synonyms |

uroporphyrin III |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Uroporphyrin III Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uroporphyrinogen III is the first macrocyclic intermediate in the biosynthesis of all tetrapyrrole compounds, including heme, chlorophyll, siroheme, and vitamin B12.[1] Its synthesis is a critical juncture in the highly conserved heme biosynthetic pathway. The pathway involves the sequential action of two key enzymes, hydroxymethylbilane (B3061235) synthase and uroporphyrinogen III synthase, which together convert four molecules of the monopyrrole porphobilinogen (B132115) into the asymmetric, physiologically essential uroporphyrinogen III isomer.[2]

Deficiencies in the enzymes of this pathway can lead to a group of genetic disorders known as porphyrias. Specifically, defects in uroporphyrinogen III synthase are the cause of Congenital Erythropoietic Porphyria (CEP), or Günther's disease, a severe disorder characterized by the accumulation of non-functional uroporphyrinogen I.[3][4] Understanding the intricate mechanisms, kinetics, and regulation of this pathway is therefore of paramount importance for the diagnosis and development of therapeutic strategies for these debilitating diseases.

This guide provides a detailed technical overview of the core enzymatic steps leading to uroporphyrinogen III, quantitative data on enzyme kinetics, detailed experimental protocols for enzyme activity analysis, and visual representations of the key processes.

The Core Biosynthetic Pathway

The formation of uroporphyrinogen III from four molecules of porphobilinogen (PBG) is catalyzed by two cytosolic enzymes: Hydroxymethylbilane Synthase and Uroporphyrinogen III Synthase.[5]

2.1 Step 1: Formation of Hydroxymethylbilane by Hydroxymethylbilane Synthase (HMBS)

Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), catalyzes the head-to-tail condensation of four PBG molecules to form the linear tetrapyrrole, hydroxymethylbilane (HMB).[6] This polymerization process occurs in a stepwise fashion and involves a unique dipyrromethane (DPM) cofactor covalently bound to a cysteine residue in the active site of the enzyme.[6] The DPM cofactor acts as a primer, and the tetrapyrrole chain is built upon it through a series of stable enzyme-intermediate complexes (ES, ES₂, ES₃, and ES₄).[6] Each step involves the deamination of a PBG molecule, which is then added to the growing polypyrrole chain.[6] Finally, the completed HMB product is released from the enzyme by hydrolysis.[6]

2.2 Step 2: Cyclization to Uroporphyrinogen III by Uroporphyrinogen III Synthase (UROS)

The highly unstable HMB is the direct substrate for uroporphyrinogen III synthase (UROS), also called cosynthase.[2] UROS catalyzes the rapid cyclization of HMB to form uroporphyrinogen III.[2] This is not a simple ring closure; the reaction involves the remarkable inversion of the fourth (D) pyrrole (B145914) ring of the linear HMB molecule before it is linked to the first (A) ring.[3][7] This inversion results in the asymmetric AP-AP-AP-PA arrangement of the acetate (B1210297) (A) and propionate (B1217596) (P) side chains, which is characteristic of the physiologically vital type III isomer.[2]

In the absence of UROS, HMB spontaneously and non-enzymatically cyclizes to form uroporphyrinogen I, a symmetric isomer (AP-AP-AP-AP) that cannot be further metabolized in the heme pathway.[3][5] The accumulation of this non-functional isomer is a hallmark of CEP.[3] The enzymatic mechanism is believed to proceed through a highly specific spiro-pyrrolenine intermediate, which facilitates the necessary rearrangement and cyclization.[7][8]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes provide insight into the efficiency and regulation of the pathway. This data is crucial for developing enzyme assays and for understanding the impact of mutations on enzyme function.

| Enzyme | Organism | Substrate | Km (μM) | Vmax (nmol·mg⁻¹·h⁻¹) | Reference |

| Hydroxymethylbilane Synthase | Homo sapiens | Porphobilinogen | 28 ± 1 | 2996 ± 9 | [9] |

| Uroporphyrinogen III Synthase | Homo sapiens | Hydroxymethylbilane | - | - | - |

Note: Kinetic data for human Uroporphyrinogen III Synthase is less commonly reported in literature abstracts due to the instability of its substrate, hydroxymethylbilane. Assays are often performed under conditions of substrate saturation.

Experimental Protocols

Analyzing the activity of HMBS and UROS is fundamental for both basic research and clinical diagnostics. The coupled-enzyme assay is a widely used method for determining UROS activity, as it generates the unstable HMB substrate in situ.[10][11]

4.1 Protocol: Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity

This protocol is adapted from methods described for determining UROS activity in cell lysates.[10][12]

Principle: The assay measures UROS activity by quantifying the uroporphyrinogen III produced. The substrate for UROS, hydroxymethylbilane (HMB), is generated from porphobilinogen (PBG) by the action of purified HMBS. The total uroporphyrinogen formed (I and III isomers) reflects the activity of HMBS, while the amount of the III isomer specifically reflects the activity of UROS. The uroporphyrinogen products are unstable and are oxidized to their corresponding fluorescent uroporphyrins for quantification by HPLC.[10][13]

Reagents & Materials:

-

Tris-HCl buffer (0.1 M, pH 8.2)

-

Porphobilinogen (PBG) solution

-

Purified, recombinant Hydroxymethylbilane Synthase (HMBS)

-

Sample containing Uroporphyrinogen III Synthase (e.g., erythrocyte lysate, purified protein)

-

Trichloroacetic acid (TCA)

-

Iodine solution (for oxidation)

-

Sodium metabisulfite (B1197395) (to stop oxidation)

-

HPLC system with fluorescence detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, a saturating concentration of PBG, and a defined amount of purified HMBS.

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Add the UROS-containing sample to the reaction mixture to start the reaction. A control reaction containing heat-inactivated UROS or buffer should be run in parallel.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.[10]

-

Termination: Stop the enzymatic reaction by adding cold TCA. Centrifuge to pellet the precipitated protein.

-

Oxidation: Transfer the supernatant to a new tube. Add iodine solution and incubate in the dark to oxidize the uroporphyrinogens to uroporphyrins.

-

Quenching: Stop the oxidation by adding sodium metabisulfite.

-

Analysis: Analyze the sample by reverse-phase HPLC with fluorescence detection to separate and quantify the uroporphyrin I and uroporphyrin III isomers.[10][13]

-

Calculation: UROS activity is calculated based on the amount of this compound formed per unit time per milligram of protein.

Conclusion

The biosynthesis of uroporphyrinogen III is a fundamental metabolic pathway, the integrity of which is essential for life. The coordinated action of hydroxymethylbilane synthase and uroporphyrinogen III synthase ensures the efficient and stereospecific production of the correct macrocyclic precursor for all subsequent tetrapyrroles. A thorough understanding of the mechanisms, kinetics, and methods for analyzing these enzymes is critical for researchers in the fields of biochemistry, genetics, and pharmacology. This knowledge underpins the development of diagnostics for porphyrias and provides a foundation for exploring novel therapeutic interventions targeting this crucial pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 3. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. scispace.com [scispace.com]

- 6. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Uroporphyrinogen III Synthase in Heme Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heme, an iron-containing protoporphyrin, is an indispensable prosthetic group for a vast array of hemoproteins that mediate fundamental biological processes, including oxygen transport, drug metabolism, and cellular respiration. The biosynthesis of heme is a highly regulated, eight-step enzymatic cascade. A critical juncture in this pathway is the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the asymmetric, physiologically relevant uroporphyrinogen III. This intricate cyclization and inversion reaction is catalyzed by the cytosolic enzyme uroporphyrinogen III synthase (UROS). Deficiencies in UROS activity disrupt the pathway, leading to the accumulation of non-functional porphyrin isomers and the manifestation of the debilitating genetic disorder, congenital erythropoietic porphyria (CEP). This technical guide provides an in-depth exploration of the core functions of UROS, including its enzymatic mechanism, structural biology, and the profound clinical implications of its dysfunction. We present a consolidation of quantitative data on UROS kinetics and the impact of pathogenic mutations, detailed experimental protocols for assessing its activity, and logical diagrams to visualize its role in the broader context of heme metabolism and disease. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of heme synthesis, porphyrias, and the development of novel therapeutic interventions.

Introduction to Heme Synthesis and the Significance of Uroporphyrinogen III Synthase

The synthesis of heme is a vital metabolic pathway that occurs in most mammalian cells, with the highest rates observed in the bone marrow for hemoglobin production and the liver for cytochrome P450 enzymes.[1] The pathway initiates in the mitochondria, moves to the cytosol for several steps, and concludes back in the mitochondria with the insertion of iron into protoporphyrin IX.[2][3]

Uroporphyrinogen III synthase (UROS), also known as cosynthase, catalyzes the fourth step of this pathway.[4] It acts upon the unstable linear tetrapyrrole, hydroxymethylbilane (also called preuroporphyrinogen), which is synthesized by the preceding enzyme, porphobilinogen (B132115) deaminase (also known as hydroxymethylbilane synthase).[5][6] The reaction catalyzed by UROS is remarkable; it involves the cyclization of hydroxymethylbilane and the simultaneous inversion of the fourth (D) pyrrole (B145914) ring to form uroporphyrinogen III.[7][8] This specific isomer, with its asymmetrically arranged side chains, is the sole precursor for all subsequent biologically functional tetrapyrroles, including heme, chlorophylls, and cobalamins (vitamin B12).[9][10]

In the absence of sufficient UROS activity, hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer uroporphyrinogen I.[6][11] Uroporphyrinogen I can be further metabolized to coproporphyrinogen I, but this molecule cannot proceed further in the heme synthesis pathway and accumulates in the body.[1] The accumulation of these type I porphyrin isomers is the biochemical hallmark of congenital erythropoietic porphyria (CEP), a severe genetic disorder.[12][13]

Enzymatic Mechanism and Structural Biology of Uroporphyrinogen III Synthase

The "Spiro" Mechanism of Catalysis

The conversion of the linear hydroxymethylbilane to the cyclic uroporphyrinogen III by UROS is a complex intramolecular rearrangement. The widely accepted mechanism is the "spiro" mechanism.[9][14] This proposed mechanism involves the formation of a spiro-pyrrolenine intermediate.[7] The reaction is thought to proceed via the loss of a hydroxyl group from the substrate, leading to the formation of an azafulvene intermediate, which then cyclizes to form the spiro intermediate.[14] Subsequent rearrangement of this intermediate results in the formation of the type III isomer with the characteristic inverted D ring.[14]

Structural Insights into UROS Function

The crystal structure of human uroporphyrinogen III synthase reveals a protein composed of two α/β domains connected by a β-ladder.[8][15] The active site is situated in a large cleft between these two domains.[4][16] Structural studies, including those of the enzyme from Thermus thermophilus, have demonstrated considerable conformational flexibility, suggesting that movement of the domains may be crucial for substrate binding and product release.[7][12] The binding of the product, uroporphyrinogen III, within the active site is stabilized by a network of hydrogen bonds between the carboxylate side chains of the product and the main chain amides of the enzyme.[12] Interestingly, mutagenesis studies of conserved residues within the active site have not identified any single amino acid as being absolutely essential for catalysis, suggesting that the enzyme's mechanism may not rely on classical acid-base catalysis but rather on providing a specific environment that facilitates the intricate rearrangement of the substrate.[16]

Clinical Relevance: Uroporphyrinogen III Synthase Deficiency and Congenital Erythropoietic Porphyria (CEP)

A deficiency in UROS activity, resulting from mutations in the UROS gene located on chromosome 10, is the underlying cause of congenital erythropoietic porphyria (CEP), also known as Günther's disease.[4][8] This is a rare, autosomal recessive disorder characterized by the lifelong overproduction and accumulation of type I porphyrin isomers (uroporphyrin I and coproporphyrin I).[12][13]

The clinical manifestations of CEP can be severe and debilitating. The deposition of porphyrins in various tissues leads to:

-

Severe Cutaneous Photosensitivity: Porphyrins are photosensitizing molecules that, upon exposure to light, generate reactive oxygen species that damage surrounding tissues. This results in blistering, increased skin fragility, and scarring, particularly in sun-exposed areas.[17][18]

-

Hemolytic Anemia: The accumulation of porphyrins in red blood cells leads to their premature destruction (hemolysis), resulting in anemia of varying severity.[1][17]

-

Splenomegaly: The spleen becomes enlarged as it works to remove the damaged red blood cells from circulation.[17]

-

Erythrodontia: Porphyrins deposit in the teeth, causing a reddish-brown discoloration that fluoresces under ultraviolet light.[18]

-

Other Complications: These can include bone fragility, corneal scarring, and in severe cases, hydrops fetalis in utero.[1][17]

The severity of CEP is directly correlated with the extent of the UROS enzyme deficiency, which in turn is determined by the nature of the UROS gene mutations.[1]

UROS Gene Mutations and Their Impact on Enzyme Function

Over 35 mutations in the UROS gene have been identified as causative for CEP.[4][19] The majority of these are missense mutations that result in a single amino acid substitution in the UROS protein.[19] The most common mutation, found in approximately one-third of CEP cases, is Cys73Arg (C73R).[4][19]

Many of these missense mutations do not directly affect the catalytic residues but rather impact the stability and folding of the UROS protein.[7] For instance, the C73R mutation leads to a significant decrease in the kinetic stability of the enzyme, causing it to be rapidly degraded by the cellular proteasome pathway.[20] While the purified C73R mutant protein may retain some intrinsic enzymatic activity, its instability within the cellular environment leads to a profound functional deficiency.[7][21] This understanding of mutation-induced protein instability has opened avenues for exploring therapeutic strategies aimed at rescuing the function of mutant UROS, such as the use of pharmacological chaperones or proteasome inhibitors.[20]

Quantitative Data on Uroporphyrinogen III Synthase

The following tables summarize key quantitative data related to UROS activity and the effects of specific mutations.

| Parameter | Value | Cell Type | Assay Method | Reference |

| Mean UROS Activity (Normal) | 7.41 ± 1.35 units/mg protein | Human Erythrocytes | Coupled-Enzyme Assay | [1] |

| Mean UROS Activity (Normal) | 7.64 ± 1.73 units/mg protein | Human Erythrocytes | Direct Assay | [1] |

| Mean UROS Activity (Normal) | 13.7 ± 1.39 units/mg protein | Human Cultured Lymphoblasts | Coupled-Enzyme Assay | [1] |

| Mean UROS Activity (Normal) | 17.6 ± 1.15 units/mg protein | Human Cultured Lymphoblasts | Direct Assay | [1] |

| Km for Hydroxymethylbilane | 5-20 µM | Purified Human Erythrocyte | Direct Assay | [19] |

| Specific Activity of Purified Enzyme | >300,000 units/mg | Purified Human Erythrocyte | Coupled-Enzyme Assay | [19] |

| pH Optimum | 7.4 | Purified Human Erythrocyte | Direct Assay | [19] |

| Table 1: Kinetic and Activity Parameters of Human Uroporphyrinogen III Synthase. |

| Mutation | Residual Activity (% of Wild-Type) | Comments | Reference |

| C73R | <1% (in prokaryotic expression) | The most common mutation, primarily causes protein instability. The purified enzyme retains ~30% activity. | [21] |

| P248Q | - | Leads to protein misfolding and premature degradation via the proteasome pathway. | [7] |

| T103A | 63.5 ± 1.1 | Mutagenesis study of conserved residues. | [22] |

| Y168F | 49.1 ± 1.3 | Mutagenesis study of conserved residues. | [22] |

| T228A | 32.2 ± 3.1 | Mutagenesis study of conserved residues. | [22] |

| Table 2: Impact of Selected UROS Mutations on Enzymatic Activity. |

Experimental Protocols

Coupled-Enzyme Assay for Uroporphyrinogen III Synthase Activity in Erythrocytes

This assay measures UROS activity by coupling it with the preceding enzyme in the heme synthesis pathway, hydroxymethylbilane synthase (HMBS), to generate the UROS substrate, hydroxymethylbilane, in situ from porphobilinogen.[1]

Materials:

-

Packed red blood cells

-

Tris-HCl buffer (0.1 M, pH 7.4)

-

Dithiothreitol (DTT)

-

Porphobilinogen (PBG) solution

-

Partially purified hydroxymethylbilane synthase (can be obtained from heat-treated erythrocyte lysates)

-

Trichloroacetic acid (TCA)

-

Iodine solution

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Prepare erythrocyte lysate by washing packed red blood cells with saline and lysing them in a hypotonic buffer.

-

Prepare the reaction mixture containing Tris-HCl buffer, DTT, PBG, and partially purified HMBS.

-

Initiate the reaction by adding a known amount of the erythrocyte lysate to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Oxidize the uroporphyrinogen products to their stable uroporphyrin forms by adding a dilute iodine solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the uroporphyrin I and uroporphyrin III isomers.

-

Calculate UROS activity based on the amount of this compound formed per unit of time and protein concentration.

Expression and Purification of Recombinant Human Uroporphyrinogen III Synthase

This protocol describes a general workflow for producing recombinant UROS in E. coli for structural and functional studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human UROS cDNA with an affinity tag (e.g., His-tag)

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole (B134444), lysozyme)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash and elution buffers

-

Dialysis buffer

-

SDS-PAGE analysis equipment

Procedure:

-

Transform the E. coli expression strain with the UROS expression vector.

-

Grow a culture of the transformed bacteria in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the clarified lysate to the affinity chromatography resin.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant UROS from the resin using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).

-

Dialyze the eluted protein against a suitable storage buffer.

-

Assess the purity of the recombinant UROS by SDS-PAGE.

Visualizing the Role of Uroporphyrinogen III Synthase

The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving UROS.

Figure 1: The heme synthesis pathway highlighting the central role of Uroporphyrinogen III Synthase (UROS).

Figure 2: Logical relationship between UROS gene mutations and the pathology of Congenital Erythropoietic Porphyria.

Figure 3: Experimental workflow for the coupled-enzyme assay of UROS activity.

Conclusion and Future Directions

Uroporphyrinogen III synthase occupies a critical control point in the biosynthesis of heme, ensuring the production of the correct porphyrin isomer essential for life. The study of UROS has not only illuminated a fascinating enzymatic mechanism but has also provided a clear molecular basis for the devastating disease, congenital erythropoietic porphyria. For drug development professionals, a deep understanding of UROS structure, function, and the consequences of its deficiency is paramount for designing novel therapeutic strategies. Future research directions may focus on the development of potent and specific pharmacological chaperones to stabilize mutant UROS proteins, gene therapy approaches to correct the underlying genetic defect, and the exploration of substrate reduction therapies to alleviate the toxic accumulation of type I porphyrins. Continued investigation into the regulatory networks governing UROS expression and activity will further enhance our ability to intervene in this critical metabolic pathway.

References

- 1. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human uroporphyrinogen III synthase: NMR-based mapping of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]

- 9. scilit.com [scilit.com]

- 10. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 11. karger.com [karger.com]

- 12. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medlineplus.gov [medlineplus.gov]

- 15. hplc assay method: Topics by Science.gov [science.gov]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. Site-Directed Mutagenesis [protocols.io]

- 18. A systematic analysis of the mutations of the uroporphyrinogen III synthase gene in congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]

Uroporphyrinogen III: The Crucial Precursor to Life's Essential Pigments, Heme and Chlorophyll

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Uroporphyrinogen III, a tetrapyrrole molecule, stands as a critical juncture in the biosynthesis of two of life's most fundamental molecules: heme and chlorophyll (B73375).[1] This colorless macrocycle is the first common intermediate in the complex pathways leading to the iron-containing heme, essential for oxygen transport and cellular respiration, and the magnesium-containing chlorophyll, the cornerstone of photosynthesis.[2][3] The metabolic decision to commit uroporphyrinogen III to either the heme or chlorophyll branch is a tightly regulated process, representing a key control point in cellular metabolism. This technical guide provides a comprehensive overview of the enzymatic transformations of uroporphyrinogen III into heme and chlorophyll, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and plant sciences.

The Divergent Fates of Uroporphyrinogen III

The biosynthetic journey from uroporphyrinogen III to either heme or chlorophyll involves a series of distinct enzymatic steps. The initial divergence occurs with the decarboxylation of uroporphyrinogen III, a step common to both pathways in many organisms.[1] Subsequently, the pathways diverge definitively at the point of metal ion insertion into the protoporphyrin IX ring.[4]

The Heme Biosynthesis Pathway

The conversion of uroporphyrinogen III to heme is a four-step enzymatic process that primarily occurs in the mitochondria and cytosol of animal cells.[5][6]

-

Decarboxylation to Coproporphyrinogen III: The enzyme uroporphyrinogen decarboxylase (UROD) catalyzes the sequential removal of the four acetyl side chains from uroporphyrinogen III to form coproporphyrinogen III.[7]

-

Oxidative Decarboxylation to Protoporphyrinogen (B1215707) IX: Coproporphyrinogen III is then transported into the mitochondria where coproporphyrinogen oxidase (CPOX) facilitates the oxidative decarboxylation of two propionate (B1217596) side chains to form protoporphyrinogen IX.[8]

-

Oxidation to Protoporphyrin IX: Protoporphyrinogen oxidase (PPOX) subsequently catalyzes the six-electron oxidation of the colorless protoporphyrinogen IX to the colored, conjugated protoporphyrin IX.[7]

-

Iron Insertion to Form Heme: In the final step, the enzyme ferrochelatase (FECH) inserts a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring to produce heme (iron-protoporphyrin IX).[7]

The Chlorophyll Biosynthesis Pathway

In plants and other photosynthetic organisms, the synthesis of chlorophyll from uroporphyrinogen III follows a more intricate path, largely taking place within the chloroplasts.[3][9]

-

Decarboxylation to Coproporphyrinogen III: Similar to the heme pathway, uroporphyrinogen decarboxylase (UROD) converts uroporphyrinogen III to coproporphyrinogen III.[1]

-

Conversion to Protoporphyrin IX: A series of enzymatic reactions, including the action of coproporphyrinogen oxidase, leads to the formation of protoporphyrin IX.[9]

-

Magnesium Insertion: The key branching point from the heme pathway is the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX ring, a reaction catalyzed by the multi-subunit enzyme magnesium chelatase.[4]

-

Further Modifications: Following magnesium insertion, a series of enzymatic modifications, including methylation by S-adenosyl-L-methionine:magnesium-protoporphyrin IX methyltransferase, cyclization to form a fifth ring, and the reduction of a pyrrole (B145914) ring, ultimately lead to the formation of chlorophyllide.[8]

-

Phytol (B49457) Tail Addition: Finally, the enzyme chlorophyll synthase attaches a long hydrocarbon phytol tail to chlorophyllide, yielding the final chlorophyll molecule.[10]

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes involved in the conversion of uroporphyrinogen III to heme and chlorophyll. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

Table 1: Heme Biosynthesis Enzyme Kinetics

| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference(s) |

| Uroporphyrinogen Decarboxylase (UROD) | Human Erythrocytes | Uroporphyrinogen III | - | 9,970 units/mg protein | [11] |

| Coproporphyrinogen Oxidase (CPOX) | P. megaterium | Coproporphyrinogen III | 3.95 | k_cat_ of 0.63 min⁻¹ | [12] |

| Coproporphyrinogen Oxidase (CPOX) | E. coli | Coproporphyrinogen III | 3.1 | 8827 U mg⁻¹ | [13] |

| Ferrochelatase (FECH) | Human Liver | Protoporphyrin IX | 0.5 | 8.7 nmol/h/mg protein (for iron) | [5] |

| Ferrochelatase (FECH) | Porcine | Mesoporphyrin IX | 6.6 | k_cat_ ~11-fold higher for forward reaction | [14] |

| Ferrochelatase (FECH) | Porcine | Zn²⁺ | 1.1 | - | [14] |

| Ferrochelatase (FECH) | Porcine | Heme | 5.7 | - | [14] |

Table 2: Chlorophyll Biosynthesis Enzyme Kinetics

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ or Specific Activity | Reference(s) |

| Magnesium Chelatase (BchI/BchD/BchH) | Rhodobacter capsulatus | BchH-proto | Sigmoidal kinetics (Hill coeff. 1.85) | - | [15] |

| S-adenosyl-L-methionine:magnesium-protoporphyrin IX methyltransferase | Synechocystis PCC6803 | Magnesium Deuteroporphyrin IX | - | Proceeds via a ternary complex | [16] |

| Chlorophyll Synthase | Synechocystis sp. PCC 6803 | Chlorophyllide a | 0.1 mM (with GGPP) | - | [17] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the heme and chlorophyll biosynthesis pathways.

Uroporphyrinogen Decarboxylase (UROD) Activity Assay

This protocol is adapted from methods used for determining UROD activity in erythrocytes.[18][19][20]

Materials:

-

Whole blood sample collected in a green-top (heparin) tube.[20]

-

Pentacarboxylic acid porphyrinogen (B1241876) I (PPI) as substrate.[18]

-

Trichloroacetic acid/dimethyl sulfoxide (B87167) solution.[18]

-

Mesoporphyrin (internal standard).[18]

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[18]

Procedure:

-

Prepare a hemolysate from the whole blood sample.[19]

-

Incubate a known amount of the hemolysate with the PPI substrate at 37°C for 30 minutes at pH 6.0.[18]

-

Stop the reaction by adding the trichloroacetic acid/dimethyl sulfoxide solution containing the mesoporphyrin internal standard.[18]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of coproporphyrin produced.[18]

-

Calculate the enzyme activity based on the amount of product formed over time, normalized to the amount of protein in the hemolysate.[19]

Coproporphyrinogen Oxidase (CPOX) Activity Assay

This protocol is based on a sensitive radiochemical assay.[10][21]

Materials:

-

[¹⁴C]-labeled coproporphyrinogen substrate.[21]

-

Tissue homogenate or cell lysate.

-

Tris-HCl buffer, pH 7.2, containing bovine serum albumin.[10]

-

Scintillation counter.

Procedure:

-

Prepare the [¹⁴C]-coproporphyrinogen substrate.[21]

-

Prepare the reaction mixture containing Tris-HCl buffer and the tissue homogenate.[10]

-

Initiate the reaction by adding the [¹⁴C]-coproporphyrinogen substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and extract the product.

-

Quantify the amount of [¹⁴C]-protoporphyrin formed using a scintillation counter.[21]

-

Calculate the enzyme activity based on the amount of radiolabeled product formed.

Ferrochelatase (FECH) Activity Assay

This protocol utilizes a fluorimetric assay with non-natural substrates for ease of measurement.[22][23]

Materials:

-

Cell or mitochondrial preparation.[22]

-

TGD buffer (Tris buffered glycerol (B35011) with dithiothreitol).[23]

-

Incubation buffer (Tris, Bicine, Tween 20, palmitic acid).[23]

-

Zinc acetate (B1210297) solution (substrate).[23]

-

Mesoporphyrin IX solution (substrate).[23]

-

Stop reagent (EDTA in DMSO/methanol).[23]

-

Ultra-Performance Liquid Chromatography (UPLC) system with a fluorescence detector.[23]

Procedure:

-

Prepare a cell homogenate in TGD buffer and determine the protein concentration.[23]

-

Prepare reaction mixtures with the cell homogenate, incubation buffer, and zinc acetate. Include a boiled enzyme control.[23]

-

Pre-incubate the mixtures at 37°C for 5 minutes.[23]

-

Initiate the reaction by adding the mesoporphyrin IX substrate and incubate for 30 minutes at 37°C.[23]

-

Stop the reaction by adding the stop reagent and cool on ice.[23]

-

Centrifuge the samples to pellet debris.[23]

-

Inject the supernatant into the UPLC system and quantify the fluorescent product, zinc mesoporphyrin IX, against a standard curve.[23]

-

Calculate the ferrochelatase activity as nmol of product formed per minute per mg of protein.[22]

Magnesium Chelatase Activity Assay

This assay measures the ATP-dependent insertion of Mg²⁺ into a porphyrin substrate.[15]

Materials:

-

Purified subunits of magnesium chelatase (BchI, BchD, BchH).[15]

-

Protoporphyrin IX (substrate).

-

ATP solution.

-

Magnesium chloride (MgCl₂) solution.

-

Buffer solution (e.g., Tris-HCl).

-

A method to quantify Mg-protoporphyrin IX (e.g., HPLC with fluorescence detection).

Procedure:

-

Combine the purified BchI, BchD, and BchH subunits in a reaction buffer.[15]

-

Add protoporphyrin IX, ATP, and MgCl₂ to initiate the reaction.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a solvent like acetone/water).

-

Quantify the amount of Mg-protoporphyrin IX formed using a suitable analytical method.

-

Determine the enzyme activity based on the rate of product formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and a general experimental workflow for enzyme activity assays.

Caption: Heme biosynthesis pathway from uroporphyrinogen III.

Caption: Chlorophyll biosynthesis pathway from uroporphyrinogen III.

Caption: General experimental workflow for an enzyme activity assay.

Conclusion

Uroporphyrinogen III serves as the final common precursor for the biosynthesis of heme and chlorophyll, two molecules indispensable for aerobic life and photosynthesis, respectively. The enzymatic pathways that diverge from this critical intermediate are complex and subject to intricate regulatory mechanisms that ensure a balanced production of these vital tetrapyrroles. This technical guide provides a foundational resource for professionals engaged in the study of these pathways, offering a synthesis of current knowledge on the enzymatic conversions, quantitative data for key enzymes, and detailed experimental protocols. A thorough understanding of these biosynthetic routes is not only fundamental to basic science but also holds significant potential for applications in medicine, agriculture, and biotechnology, including the development of novel therapeutic agents and the engineering of more efficient photosynthetic organisms.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic studies of human liver ferrochelatase. Role of endogenous metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]

- 7. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Porcine ferrochelatase: the relationship between iron-removal reaction and the conversion of heme to Zn-protoporphyrin [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic analyses of the magnesium chelatase provide insights into the mechanism, structure, and formation of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. An assay of uroporphyrinogen decarboxylase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A simplified method for determination of uroporphyrinogen decarboxylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Test Details [utmb.edu]

- 21. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. FECH Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

The Spiro-Mechanism in Heme Synthesis: A Technical Guide to the Enzymatic Formation of Uroporphyrinogen III

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of uroporphyrinogen III from hydroxymethylbilane (B3061235) is a critical, stereospecific step in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12. This reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS), also known as cosynthetase. A deficiency in UROS activity leads to the debilitating genetic disorder congenital erythropoietic porphyria (CEP), highlighting its importance in metabolic health. This technical guide provides an in-depth analysis of the enzymatic conversion, detailing the reaction mechanism, kinetic parameters, and experimental protocols for studying UROS. It is intended to be a comprehensive resource for researchers in biochemistry, enzymology, and drug development seeking to understand and manipulate this pivotal enzymatic process.

Introduction

The biosynthesis of heme is a highly conserved and essential pathway in most living organisms. Uroporphyrinogen III synthase (EC 4.2.1.75) catalyzes the fourth step in this pathway: the intramolecular rearrangement and cyclization of the linear tetrapyrrole hydroxymethylbilane (HMB) into the asymmetric macrocycle uroporphyrinogen III.[1][2] This reaction is remarkable as it involves the inversion of the D-pyrrole ring of HMB, leading to the physiologically relevant III isomer. In the absence of UROS, HMB spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer.[3] Understanding the intricacies of UROS function is paramount for developing therapies for porphyrias and for potential applications in synthetic biology.

The Enzymatic Reaction

Uroporphyrinogen III synthase is a monomeric enzyme that, in humans, has a molecular weight of approximately 29.5-30.0 kDa.[1] The enzyme does not require any cofactors for its catalytic activity.[1] The proposed mechanism for the UROS-catalyzed reaction is the "spiro-mechanism". This mechanism involves an initial cyclization of HMB to form a spiro-pyrrolenine intermediate.[4][5] This is followed by the cleavage of the bond between the C-15 methylene (B1212753) bridge and the D-ring, and subsequent re-cyclization to form the inverted D-ring of uroporphyrinogen III.[4]

Signaling Pathway: Heme Biosynthesis

The formation of uroporphyrinogen III is an integral part of the larger heme biosynthesis pathway. The following diagram illustrates the key steps leading to and immediately following the UROS-catalyzed reaction.

Enzymatic Reaction of Uroporphyrinogen III Synthase

The core reaction involves the conversion of the linear hydroxymethylbilane to the cyclic uroporphyrinogen III.

Quantitative Data

The kinetic parameters and optimal conditions for UROS activity have been characterized in various organisms. The following tables summarize key quantitative data for human and E. coli UROS.

| Parameter | Human Uroporphyrinogen III Synthase | Reference |

| Km for Hydroxymethylbilane | 5-20 µM | [1] |

| 0.15 µM | [6] | |

| Optimal pH | 7.4 | [1] |

| 8.2 | [6] | |

| Isoelectric Point (pI) | 5.5 | [1] |

| Molecular Weight | ~29.5 - 30.0 kDa | [1] |

| Parameter | E. coli Uroporphyrinogen III Synthase | Reference |

| Km for Hydroxymethylbilane | 5 µM | [7][8] |

| Optimal pH | 7.8 | [7][8] |

| Isoelectric Point (pI) | 5.2 | [7][8] |

| Molecular Weight | 28 kDa | [7][8] |

| Specific Activity | 1500 units/mg | [7][8] |

| Activators / Inhibitors | Effect on Human Uroporphyrinogen III Synthase | Reference |

| Activators | Na+, K+, Mg2+, Ca2+ | [1] |

| Inhibitors | Cd2+, Cu2+, Hg2+, Zn2+ | [1] |

Experimental Protocols

The study of UROS requires reliable methods for enzyme activity assays, protein purification, and substrate synthesis.

Expression and Purification of Recombinant Human Uroporphyrinogen III Synthase

An efficient procedure for obtaining recombinant human UROS involves expression in E. coli and subsequent purification. Glycerol can be used to stabilize the enzyme in the cell lysate.[9] A typical purification protocol may involve affinity chromatography followed by size-exclusion chromatography to yield a homogenous and active enzyme preparation.[3]

Synthesis of the Substrate: Hydroxymethylbilane

Hydroxymethylbilane is an unstable intermediate. For enzymatic assays, it can be synthesized in situ using a coupled-enzyme reaction or prepared synthetically.

Enzymatic Synthesis (Coupled Assay):

This is often the more convenient method. Porphobilinogen (PBG) is converted to hydroxymethylbilane by porphobilinogen deaminase (also known as hydroxymethylbilane synthase, HMBS).[10] The HMBS can be obtained from heat-treated erythrocyte lysates.[10]

Uroporphyrinogen III Synthase Activity Assay

Two primary types of assays are used to measure UROS activity: the coupled-enzyme assay and the direct assay.[10]

4.3.1. Coupled-Enzyme Assay Protocol

This method is well-suited for routine diagnostics and monitoring purification.[10]

-

Substrate Generation: Incubate porphobilinogen (PBG) with a source of hydroxymethylbilane synthase (HMBS), such as a heat-treated erythrocyte lysate, to generate hydroxymethylbilane.

-

Enzymatic Reaction: Add the UROS-containing sample to the reaction mixture containing the freshly prepared hydroxymethylbilane. Incubate at 37°C.

-

Reaction Termination and Oxidation: Stop the reaction by adding an acid, such as trichloroacetic acid. The uroporphyrinogen products are then oxidized to the stable, colored uroporphyrins by exposure to light or an oxidizing agent.

-

Quantification: The uroporphyrin I and III isomers are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[10][11] The amount of uroporphyrin III formed is a direct measure of UROS activity.

4.3.2. Direct Assay

This assay uses synthetically prepared hydroxymethylbilane as the substrate and is ideal for kinetic studies.[10] The subsequent steps of reaction termination, oxidation, and HPLC quantification are similar to the coupled-enzyme assay.

Experimental Workflow

The following diagram outlines a typical workflow for studying the enzymatic formation of uroporphyrinogen III.

Conclusion

The enzymatic formation of uroporphyrinogen III from hydroxymethylbilane by uroporphyrinogen III synthase is a fascinating and vital step in tetrapyrrole biosynthesis. The spiro-mechanism, while elegant, still holds many details to be uncovered. The data and protocols presented in this guide offer a solid foundation for researchers to delve into the study of this crucial enzyme. A deeper understanding of UROS will undoubtedly pave the way for novel therapeutic strategies for congenital erythropoietic porphyria and may inspire new approaches in biocatalysis and synthetic biology.

References

- 1. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 3. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of hydroxymethylbilane synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Uroporphyrin III: A Pivotal Intermediate in Tetrapyrrole Biosynthesis and its Role in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uroporphyrin III, a tetrapyrrole molecule, occupies a central and indispensable role in the biochemistry of most life forms. As the first macrocyclic precursor, it stands at a critical metabolic branchpoint, directing the biosynthesis of a suite of vital compounds including heme, chlorophyll, vitamin B12, and siroheme.[1] The precise enzymatic control of its formation and subsequent modification is paramount for cellular function. Dysregulation of this pathway, often due to genetic enzymatic deficiencies, leads to a group of debilitating metabolic disorders known as porphyrias. This technical guide provides a comprehensive overview of the function of this compound in diverse biological systems, details the enzymatic processes governing its metabolism, and explores its clinical significance. Furthermore, it furnishes detailed experimental protocols for the quantification of this compound and related enzyme activities, and presents this information in a structured format to aid researchers and drug development professionals in their endeavors.

The Central Role of this compound in Biological Systems

Uroporphyrinogen III, the reduced and unstable precursor of this compound, is the foundational molecule from which all physiologically relevant tetrapyrroles are synthesized.[2][3] Its asymmetric structure, specifically the inverted D-ring, is crucial for the functionality of the downstream products.[1]

-

Heme Synthesis: In mammals, the primary fate of uroporphyrinogen III is its conversion into heme.[4][5] Heme is an iron-containing prosthetic group essential for a multitude of proteins, including hemoglobin for oxygen transport, myoglobin (B1173299) for oxygen storage, and cytochromes for electron transport and drug metabolism.[6][7] The majority of daily heme synthesis occurs in the bone marrow to support hemoglobin production, with the liver being the other major site for the synthesis of cytochrome P450 enzymes.[4]

-

Chlorophyll Biosynthesis: In plants and photosynthetic bacteria, uroporphyrinogen III is the precursor to chlorophyll, the primary pigment responsible for capturing light energy during photosynthesis.[3]

-

Siroheme and Vitamin B12 Synthesis: In certain microorganisms, uroporphyrinogen III is converted into siroheme, a prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, and into the complex corrin (B1236194) ring of vitamin B12 (cobalamin), a vital cofactor in various metabolic reactions.[1][8]

The Heme Biosynthesis Pathway: A Symphony of Enzymes

The synthesis of heme is a well-defined eight-step enzymatic pathway that takes place in both the mitochondria and the cytosol of the cell.[4][6] Uroporphyrinogen III is synthesized and modified in the cytosol.

Formation of Uroporphyrinogen III

The formation of uroporphyrinogen III is a two-step process catalyzed by two cytosolic enzymes:

-

Porphobilinogen (B132115) Deaminase (PBGD) , also known as hydroxymethylbilane (B3061235) synthase, catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB).[9]

-

Uroporphyrinogen III Synthase (UROS) then rapidly cyclizes HMB, simultaneously inverting the final D-ring to produce the asymmetric uroporphyrinogen III.[1][6] In the absence of UROS, HMB spontaneously cyclizes to form the non-functional, symmetric uroporphyrinogen I.[10]

Subsequent Metabolism of Uroporphyrinogen III

Uroporphyrinogen Decarboxylase (UROD) , another cytosolic enzyme, catalyzes the sequential removal of the four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to yield coproporphyrinogen III.[11][12] This is the fifth step in the heme biosynthesis pathway.[12]

The following diagram illustrates the central part of the heme biosynthesis pathway focusing on this compound.

Clinical Significance: The Porphyrias

Genetic defects in the enzymes of the heme biosynthesis pathway lead to the accumulation of specific porphyrin precursors, resulting in a group of metabolic disorders known as porphyrias.[4] The accumulation of these intermediates is toxic and leads to a wide range of clinical manifestations.

Congenital Erythropoietic Porphyria (CEP)

Also known as Günther's disease, CEP is a rare autosomal recessive disorder caused by a marked deficiency in UROS activity.[7][13] This leads to the accumulation of the non-functional uroporphyrinogen I and its oxidized form, uroporphyrin I. The clinical features include severe cutaneous photosensitivity, blistering, reddish-brown teeth (erythrodontia), and hemolytic anemia.[13][14]

Porphyria Cutanea Tarda (PCT)

PCT is the most common type of porphyria and is caused by a deficiency in UROD activity.[4][12] It can be either familial (inherited) or sporadic (acquired). The decreased UROD activity leads to the accumulation of uroporphyrinogen III and heptacarboxylporphyrinogen in the liver, which are then oxidized to their respective porphyrins.[4] These porphyrins are transported to the skin, causing photosensitivity and blistering lesions.[4]

Quantitative Data

The quantification of uroporphyrins in biological fluids is crucial for the diagnosis and management of porphyrias. The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.

Table 1: Normal and Pathological Levels of Uroporphyrin in Biological Samples

| Biological Sample | Analyte | Normal Range | Pathological Conditions (Elevated Levels) | Reference |

| Urine (24-hour) | Total Porphyrins | 20 - 120 µg/L (25 - 144 nmol/L) | Porphyrias, Liver Disease, Lead Poisoning | [15] |

| Uroporphyrin | 0.7 - 7.4 mcg/g creatinine (B1669602) | Congenital Erythropoietic Porphyria, Porphyria Cutanea Tarda, Acute Intermittent Porphyria | [16] | |

| Blood (Plasma) | Total Porphyrins | 0 - 1.0 mcg/dL (0 - 15 nmol/L) | Cutaneous Porphyrias | [8] |

| Uroporphyrin | <2 mcg/dL (<2.4 nmol/L) | Porphyria Cutanea Tarda | [8] | |

| Erythrocytes | Total Porphyrins | <80 mcg/dL | Erythropoietic Protoporphyria, X-linked Dominant Protoporphyria, Congenital Erythropoietic Porphyria | [17] |

Table 2: Kinetic Parameters of Enzymes Involved in Uroporphyrinogen III Metabolism

| Enzyme | Substrate | Km | kcat | Source Organism | Reference |

| Uroporphyrinogen III Synthase (UROS) | Hydroxymethylbilane | 5 - 20 µM | - | Human Erythrocytes | [2] |

| Uroporphyrinogen Decarboxylase (UROD) | Uroporphyrinogen III | 7 x 10-8 M | 0.16 s-1 | Human | [1] |

Experimental Protocols

Accurate and reproducible measurement of uroporphyrins and related enzyme activities is essential for both clinical diagnosis and research. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Urine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the analysis of urinary porphyrins.

Workflow Diagram:

Methodology:

-

Sample Collection and Preparation:

-

Collect a 24-hour urine specimen, ensuring it is protected from light and kept cool during collection.

-

Mix the collected urine thoroughly and measure the total volume.

-

Take an aliquot of the urine and acidify it to a pH below 2.5 by adding concentrated hydrochloric acid.[2]

-

Centrifuge the acidified sample to pellet any precipitate.[18]

-

The clear supernatant is used for HPLC analysis.

-

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column is typically used.[2]

-

Mobile Phase: A gradient elution is employed, commonly using a two-solvent system. For example:

-

Solvent A: Ammonium acetate buffer (e.g., 1 M, pH 5.16).

-

Solvent B: An organic modifier such as acetonitrile (B52724) or methanol.[6]

-

-

Flow Rate: Typically around 1 mL/min.

-

Detection: A fluorescence detector is used with an excitation wavelength of approximately 405 nm and an emission wavelength around 620 nm.[6]

-

-

Quantification:

-

A calibration curve is generated using certified porphyrin standards (including uroporphyrin I and III).

-

The concentration of this compound in the urine sample is determined by comparing its peak area to the calibration curve.

-

Results are typically expressed in µg/g of creatinine to account for variations in urine concentration.[16]

-

Fluorometric Assay of Uroporphyrinogen III Synthase (UROS) Activity

This coupled-enzyme assay is a sensitive method to determine UROS activity in erythrocytes or other cell lysates.[18]

Methodology:

-

Substrate Generation (Hydroxymethylbilane):

-

The substrate for UROS, hydroxymethylbilane (HMB), is unstable and is therefore generated in situ.

-

Porphobilinogen (PBG) is incubated with a source of porphobilinogen deaminase (PBGD). A heat-treated erythrocyte lysate can serve as a convenient source of PBGD.[18]

-

-

UROS Reaction:

-

The cell lysate to be assayed for UROS activity is added to the reaction mixture containing the freshly generated HMB.

-

The mixture is incubated at 37°C for a defined period.

-

-

Termination and Oxidation:

-

The enzymatic reaction is stopped by the addition of a strong acid (e.g., HCl).

-

The uroporphyrinogen products (I and III) are oxidized to their stable, fluorescent uroporphyrin forms by exposure to light.

-

-

Quantification:

-

The uroporphyrin isomers (I and III) are separated and quantified by HPLC with fluorescence detection as described in the previous protocol.

-

UROS activity is calculated based on the amount of this compound formed per unit of time and protein concentration.

-

Extraction of this compound from Erythrocytes

This protocol describes the preparation of red blood cells for porphyrin analysis.

Methodology:

-

Blood Collection:

-

Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

-

-

Erythrocyte Isolation and Washing:

-

Centrifuge the whole blood to separate the plasma, buffy coat (white blood cells and platelets), and erythrocytes.

-

Carefully aspirate and discard the plasma and buffy coat.

-

Wash the packed red blood cells by resuspending them in cold isotonic saline (0.9% NaCl).

-

Centrifuge the cell suspension and discard the supernatant. Repeat the washing step at least two more times to obtain a pure erythrocyte pellet.

-

-

Lysis and Porphyrin Extraction:

-

Lyse the washed erythrocytes by adding a hypotonic solution (e.g., deionized water).

-

Extract the porphyrins from the lysate using an organic solvent mixture, such as ethyl acetate/acetic acid.

-

The porphyrins are then back-extracted into an acidic aqueous phase (e.g., HCl).

-

-

Analysis:

-

The acidic extract containing the porphyrins can then be analyzed by HPLC as previously described.

-

Conclusion

This compound is a molecule of fundamental importance in the biosphere, serving as the common precursor to a diverse array of essential tetrapyrrole cofactors. The intricate enzymatic machinery that governs its synthesis and metabolism underscores its significance in maintaining cellular homeostasis. The study of this compound and its associated enzymes is not only crucial for understanding basic biological processes but also for the diagnosis and potential therapeutic intervention in porphyrias. The detailed methodologies provided in this guide are intended to equip researchers and clinicians with the necessary tools to further investigate the multifaceted roles of this pivotal molecule.

References

- 1. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]

- 2. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. journals.iucr.org [journals.iucr.org]

- 5. scilit.com [scilit.com]

- 6. microbenotes.com [microbenotes.com]

- 7. news-medical.net [news-medical.net]

- 8. worthe-it.co.za [worthe-it.co.za]

- 9. researchgate.net [researchgate.net]

- 10. Graphviz [graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sketchviz.com [sketchviz.com]

- 16. Heme Synthesis [library.med.utah.edu]

- 17. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 18. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

genetic basis of uroporphyrinogen III synthase deficiency

An In-depth Technical Guide to the Genetic Basis of Uroporphyrinogen III Synthase Deficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrinogen III synthase (UROS) deficiency, also known as Congenital Erythropoietic Porphyria (CEP) or Günther's disease, is a rare and severe autosomal recessive inborn error of heme biosynthesis.[1][2] The condition arises from a marked deficiency in the activity of the UROS enzyme, the fourth enzyme in the heme production pathway.[3][4] This enzymatic defect leads to the accumulation of non-functional, photoreactive porphyrin isomers, specifically uroporphyrin I and coproporphyrin I, in the bone marrow, red blood cells, and other tissues.[1] The clinical presentation is heterogeneous, ranging in severity from non-immune hydrops fetalis, leading to in-utero death, to milder, late-onset forms with only cutaneous manifestations.[5][6] The most common features include severe cutaneous photosensitivity, blistering, photomutilation, hemolytic anemia, and reddish-brown discoloration of urine and teeth (erythrodontia).[6][7]

The severity of the disease phenotype is directly correlated with the level of residual UROS enzyme activity, which is in turn determined by the nature of the mutations in the UROS gene.[5][6] This guide provides a comprehensive overview of the molecular genetics of UROS deficiency, genotype-phenotype correlations, and the experimental methodologies used to diagnose and study this debilitating disorder.

The Heme Biosynthesis Pathway and the Role of UROS

Heme is a vital molecule, primarily known for its role in hemoglobin, but it is also a crucial component of various hemoproteins involved in oxygen transport and cellular respiration.[8] Its synthesis is a complex, eight-step enzymatic process that begins in the mitochondria, moves to the cytoplasm, and is completed back in the mitochondria.[9]

Uroporphyrinogen III synthase, a cytosolic enzyme, catalyzes the fourth step: the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III.[8][10] This step is critical as it involves the inversion of the D-pyrrole ring, forming the correct isomer (type III) that can be further metabolized to produce heme. In the absence or severe deficiency of UROS, the hydroxymethylbilane spontaneously cyclizes to form the non-functional, symmetric isomer uroporphyrinogen I.[11] This isomer cannot proceed down the heme synthesis pathway and its accumulation, along with its oxidized product uroporphyrin I, is the primary driver of CEP's pathophysiology.[1]

Molecular Genetics of UROS Deficiency

CEP is an autosomal recessive disorder caused by mutations in the UROS gene, located on chromosome 10q25.2-q26.3.[2][10] To date, over 50 different mutations have been identified in the UROS gene, including missense, nonsense, frameshift, and splicing mutations, as well as promoter variants.[1][8][12]

-

Missense Mutations: These are the most common type of mutation, resulting in a single amino acid substitution in the UROS protein.[1] The functional consequence of these mutations can range from minor to severe, often affecting protein folding, stability, and catalytic activity.[13][14]

-

Splicing Defects: Mutations affecting splice sites can lead to exon skipping and the production of a truncated, non-functional protein.[1]

-

Promoter Mutations: Variants in the erythroid-specific promoter region of the UROS gene can reduce its transcriptional activity, leading to lower enzyme production.[4][15]

-

Other Mutations: Nonsense and frameshift mutations typically result in severely truncated and unstable proteins with little to no residual activity.[1]

The most prevalent mutation, found in approximately one-third of CEP patients, is c.217T>C (p.Cys73Arg or C73R) .[8][15] Homozygosity for the C73R mutation is associated with a very severe phenotype, as it results in a highly unstable protein with less than 1% of normal enzymatic activity.[5][15][16]

In a small number of cases, a CEP phenotype has been linked to mutations in the X-linked transcription factor gene, GATA1, rather than UROS. This highlights that CEP is no longer considered a strictly monogenic disease.[1][6]

Genotype-Phenotype Correlations

The clinical heterogeneity of CEP is strongly linked to the patient's genotype. The amount of residual UROS activity encoded by the specific mutant alleles is the primary determinant of disease severity.[6][15] Severely affected patients, often presenting with hydrops fetalis or requiring chronic transfusions from infancy, typically have genotypes that result in virtually no enzyme activity.[5] In contrast, individuals with milder, late-onset disease usually possess at least one allele that confers a small amount of residual enzyme function.[15]

Table 1: Correlation of UROS Genotype with Residual Enzyme Activity and Clinical Phenotype

| Genotype Category | Example Mutations | Residual UROS Activity (% of Normal) | Typical Clinical Phenotype | Citations |

|---|---|---|---|---|

| Severe | Homozygous C73R/C73R | < 1% | Non-immune hydrops fetalis, severe transfusion-dependent anemia from birth. | [5][15][16] |

| Severe | Compound Heterozygous: C73R / Null Allele | < 1% | Severe, early-onset disease with significant hemolysis and photosensitivity. | [5][15] |

| Moderate to Severe | Compound Heterozygous: C73R/T228M | Variable, but low | Progressive blistering, scarring, moderate hemolytic anemia. | [17][18] |

| Moderate | Compound Heterozygous: C73R / Promoter Mutation (-223C>A) | ~8.3% (in vitro for promoter allele) | Moderately severe phenotype. | [15] |

| Mild / Late-Onset | Homozygous P248Q/P248Q | Variable | Phenotype can range from mild hyperpigmentation to more severe presentation, suggesting other modifying factors. | [17] |

| Mild | Compound Heterozygous: C73R / Promoter Mutation (-76A) | Higher residual activity | Mild cutaneous disease. |[6] |

Experimental Protocols and Methodologies

Accurate diagnosis and characterization of UROS deficiency rely on a combination of biochemical and molecular genetic analyses.

Biochemical Diagnosis

The initial diagnosis of CEP is typically established by detecting massively elevated levels of type I porphyrin isomers in various biological samples.[6][7]

Methodology: Porphyrin Isomer Analysis in Urine and Erythrocytes

-

Sample Collection: Collect a 24-hour urine sample and a whole blood sample in a light-protected container (e.g., wrapped in aluminum foil). Samples must be kept refrigerated and shielded from light to prevent porphyrin degradation.[19]

-

Sample Preparation:

-

Urine: Acidify an aliquot of the urine sample with hydrochloric acid.

-

Erythrocytes: Lyse washed red blood cells with water and deproteinize the lysate using an acid/solvent mixture (e.g., trichloroacetic acid/dimethyl sulfoxide).[16]

-

-

Quantification and Isomer Separation:

-

Utilize High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This is the gold standard method for separating and quantifying uroporphyrin and coproporphyrin isomers (I and III).

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Elute the porphyrins using a gradient of an appropriate buffer system (e.g., ammonium (B1175870) acetate (B1210297) buffer and methanol).

-

Detect the eluting porphyrins using a fluorescence detector set to an excitation wavelength of ~405 nm and an emission wavelength of ~620 nm.

-

-

Interpretation: In CEP, there is a marked elevation of uroporphyrin I and coproporphyrin I, with the type I isomer being predominant over the type III isomer.[7]

UROS Enzyme Activity Assay

Measuring the enzymatic activity of UROS in erythrocytes confirms the diagnosis and is essential for genotype-phenotype studies.

Methodology: Coupled UROS Enzyme Assay This assay measures UROS activity indirectly by providing its substrate, hydroxymethylbilane, which is generated in situ from porphobilinogen (B132115) (PBG) by the enzyme porphobilinogen deaminase (HMBS).[16][20]

-

Lysate Preparation: Prepare a hemolysate from washed patient erythrocytes. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and dithiothreitol. Add a known amount of purified porphobilinogen deaminase (HMBS) and the substrate, porphobilinogen (PBG).

-

Enzymatic Reaction:

-

Initiate the reaction by adding a specific amount of the erythrocyte lysate to the reaction mixture.

-

Incubate the mixture at 37°C in the dark for a defined period (e.g., 1 hour). The HMBS will convert PBG to hydroxymethylbilane, which is then acted upon by the UROS present in the lysate to form uroporphyrinogen III. Any hydroxymethylbilane not converted by UROS will spontaneously form uroporphyrinogen I.

-

-

Oxidation and Quantification:

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Oxidize the uroporphyrinogen isomers (I and III) to their stable, fluorescent porphyrin forms (uroporphyrin I and III) by exposure to light or an oxidizing agent.

-

-

Analysis: Quantify the amounts of uroporphyrin I and III formed using HPLC with fluorescence detection, as described in section 5.1.

-

Calculation: UROS activity is calculated based on the amount of uroporphyrin III produced per unit of time per milligram of protein. In CEP patients, this activity is markedly reduced, ranging from less than 1% to about 33% of normal levels.[20]

Molecular Genetic Testing

Identifying the causative mutations in the UROS gene is crucial for confirming the diagnosis, enabling genetic counseling, and predicting disease severity.[6]

Methodology: UROS Gene Sequencing

-

DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or other patient tissues using a standard commercial kit.

-

PCR Amplification: Design primers to amplify all coding exons and the flanking intronic regions, as well as the erythroid promoter region, of the UROS gene. Perform polymerase chain reaction (PCR) to generate sufficient quantities of these DNA fragments.

-

Sequencing:

-

Sanger Sequencing: This is a common method for targeted sequencing of a single gene. The PCR products are purified and sequenced using fluorescently labeled dideoxynucleotides. The resulting sequences are compared to the reference UROS gene sequence to identify any variations.[5]

-

Next-Generation Sequencing (NGS): Multigene panels that include UROS and other genes related to porphyrias or anemia (e.g., GATA1) can also be used. This approach allows for the simultaneous analysis of multiple genes.[5]

-

-

Data Analysis: The sequence data is aligned to the human reference genome to identify any nucleotide changes (mutations). The pathogenicity of any identified variants is assessed using prediction software, population frequency databases, and by checking against mutation databases (e.g., HGMD).[12]

-

Deletion/Duplication Analysis: If sequencing does not reveal pathogenic variants in a patient with a clear biochemical diagnosis, methods like Multiplex Ligation-dependent Probe Amplification (MLPA) can be used to detect larger deletions or duplications within the UROS gene.[5][15]

Functional Analysis of UROS Mutations

To understand the impact of a novel missense mutation on enzyme function, in vitro expression studies are performed.[3][21]

Methodology: Prokaryotic Expression and Characterization

-

Site-Directed Mutagenesis: Introduce the specific mutation into a plasmid containing the wild-type human UROS cDNA.

-

Protein Expression: Transform an E. coli expression strain with the plasmid containing the mutant UROS sequence. Induce protein expression (e.g., with IPTG).

-

Purification: Lyse the bacterial cells and purify the recombinant mutant UROS protein using chromatography techniques (e.g., affinity chromatography, ion exchange).

-

Functional Assessment:

-

Enzyme Kinetics: Perform the UROS enzyme assay (as described in 5.2) using the purified recombinant protein to determine its specific activity compared to the wild-type enzyme.[16]

-

Stability Analysis: Assess the thermodynamic stability of the mutant protein using techniques like circular dichroism or thermal shift assays to determine if the mutation leads to protein misfolding and instability.[13][14]

-

Disease Models and Therapeutic Development

The development of robust disease models is critical for understanding pathophysiology and for the preclinical evaluation of new therapies.

-

Cellular Models: Patient-derived hematopoietic stem cells (HSCs) or cell lines in which UROS has been knocked down using RNA interference (RNAi) can be used to study the disease at a cellular level and to test the efficacy of gene therapy vectors.[22]

-

Animal Models: Knock-in mouse models that carry human UROS mutations (e.g., C73R/C73R and P248Q/P248Q) have been developed.[23] These models successfully recapitulate the key biochemical and clinical features of human CEP, including porphyrin accumulation, hemolytic anemia, and photosensitivity.[16][23] They are invaluable tools for testing novel therapeutic approaches, such as hematopoietic stem cell gene therapy, substrate reduction therapies (e.g., with proteasome inhibitors or iron chelation), and pharmacological chaperone therapies.[14][23][24]

Conclusion

The is well-characterized, with a clear correlation between the genotype, the residual enzyme activity, and the clinical severity of the disease. A thorough understanding of the specific UROS mutations and their functional consequences is paramount for accurate diagnosis, patient management, and genetic counseling. The detailed experimental protocols for biochemical and molecular analysis outlined in this guide provide the foundation for both clinical diagnostics and basic research. Furthermore, the development of sophisticated cellular and animal models has paved the way for exploring novel therapeutic strategies, including gene therapy and substrate reduction, offering hope for a cure for this devastating disease.

References

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. Gunther disease - Wikipedia [en.wikipedia.org]

- 3. Molecular basis of congenital erythropoietic porphyria: mutations in the human uroporphyrinogen III synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uroporphyrinogen III synthase erythroid promoter mutations in adjacent GATA1 and CP2 elements cause congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]